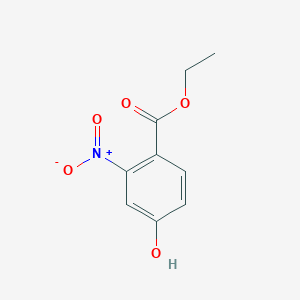

Ethyl 4-hydroxy-2-nitrobenzoate

Description

BenchChem offers high-quality Ethyl 4-hydroxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUFFYRUAHAHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356546 | |

| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104356-27-6 | |

| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 4-hydroxy-2-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethyl 4-hydroxy-2-nitrobenzoate, a key organic intermediate. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: Strategic Importance in Synthesis

Ethyl 4-hydroxy-2-nitrobenzoate is an aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂), and an ethyl ester (-COOCH₂CH₃). The specific ortho- and para-positioning of these groups relative to the ester creates a unique electronic and steric environment, making it a valuable precursor in multi-step organic synthesis. Its true significance lies in the differential reactivity of these functional groups, which can be selectively targeted and transformed to build molecular complexity. For instance, the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the phenol can undergo etherification or other modifications. This versatility makes it a strategic starting material in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of Ethyl 4-hydroxy-2-nitrobenzoate is fundamental to its handling, purification, and application in reaction chemistry. The data presented below is a consolidation of predicted and available experimental values.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | Cheméo[1] |

| Molecular Weight | 211.17 g/mol | Cheméo[1] |

| Boiling Point | 349.7 ± 27.0 °C (Predicted) | ChemicalBook[2] |

| Melting Point | 157 °C | ChemicalBook[2] |

| Density | 1.370 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 6.67 ± 0.10 (Predicted) | ChemicalBook[2] |

| Appearance | Crystalline Powder (Inferred from isomers) | - |

| Solubility | Soluble in ethanol and ether; insoluble in water (Inferred from isomers) | ChemBK[3] |

Expert Insights: The predicted boiling point is quite high, which is characteristic of aromatic compounds with multiple polar functional groups capable of strong intermolecular interactions. The melting point of 157 °C suggests a stable crystalline lattice. The predicted pKa of 6.67 is for the phenolic hydroxyl group, indicating it is a weak acid. This acidity is influenced by the electron-withdrawing effects of the adjacent nitro and ester groups.

Synthesis and Purification: A Validated Approach

The primary route for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate is the Fischer esterification of its parent carboxylic acid, 4-hydroxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis Workflow

Sources

Ethyl 4-hydroxy-2-nitrobenzoate safety data sheet (SDS)

This guide serves as an advanced technical manual and safety data reference for Ethyl 4-hydroxy-2-nitrobenzoate , a specialized intermediate in neuropharmacology and medicinal chemistry.

CAS Registry Number: 104356-27-6 Document Type: Technical Safety & Application Guide Version: 2.4 (Scientific Release)

Part 1: Executive Summary & Chemical Identity

Ethyl 4-hydroxy-2-nitrobenzoate is a functionalized aromatic ester used primarily as a scaffold in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the ortho-nitro group relative to the ester, and the para-hydroxyl group. This push-pull electronic system (electron-withdrawing nitro/ester vs. electron-donating hydroxyl) makes it a highly reactive building block for Kynurenine Aminotransferase II (KAT II) inhibitors and antibacterial isoquinoline derivatives.

Physicochemical Profile

| Property | Value | Technical Context |

| Molecular Formula | C | MW: 211.17 g/mol |

| Appearance | Yellow to Orange Crystalline Solid | Nitro group conjugation imparts color; useful for visual monitoring during chromatography. |

| Melting Point | 157 °C | High crystallinity indicates stable lattice; requires high-vacuum drying to remove solvent inclusions. |

| Boiling Point | ~349.7 °C (Predicted) | Non-volatile; sublimation is unlikely under standard ambient conditions. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility. The phenolic hydroxyl allows dissolution in basic aqueous media (e.g., 1M NaOH) with a bathochromic color shift (yellow |

| pKa (Predicted) | ~6.0–6.5 (Phenolic OH) | The ortho-nitro group increases acidity compared to phenol (pKa 10), facilitating alkylation under mild conditions. |

Part 2: Hazard Assessment & Safety Protocols (GHS)

Signal Word: WARNING [1]

As a Senior Application Scientist, I treat all nitro-phenolic esters as potential sensitizers and irritants. The primary risks stem from the nitro group (potential methemoglobinemia upon massive exposure, though rare in solid esters) and the acidic phenol moiety (tissue irritation).

GHS Classifications (Derived from Structure-Activity Relationships)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Critical Handling Protocols

-

Dust Control: The solid is crystalline but can generate fine dust. Use a Class II Biosafety Cabinet or chemical fume hood during weighing to prevent inhalation.

-

Skin Protection: Nitro compounds can penetrate skin. Double-gloving (Nitrile > 0.11 mm) is mandatory.

-

Incompatibility: Avoid contact with strong reducing agents (e.g., hydrazine, LiAlH

) unless under controlled reaction conditions, as this generates exothermic heat and potentially unstable hydroxylamines.

Emergency Response Logic

The following diagram outlines the immediate decision-making process for exposure incidents.

Figure 1: Emergency response workflow emphasizing rapid decontamination to prevent systemic absorption of nitro-compounds.

Part 3: Application Science & Synthesis Logic

In drug discovery, this compound is not an endpoint but a divergent intermediate . Its value lies in the orthogonal reactivity of its three functional groups: the Ester (C1), the Nitro (C2), and the Phenol (C4).

Key Reaction Pathways

-

O-Alkylation (Ether Synthesis):

-

Nitro Reduction (Indole/Quinoline Precursor):

-

Goal: Cyclization to form bicyclic heterocycles.

-

Protocol: Hydrogenation (Pd/C, H

) or Iron/Acetic Acid reduction converts the nitro group to an aniline. This amine can then attack the adjacent ester (or an added electrophile) to close a ring.

-

-

Hydrolysis:

-

Goal: Generate the free benzoic acid derivative.

-

Caution: Base hydrolysis (LiOH/THF) must be monitored carefully. The electron-deficient ring makes the ester susceptible to hydrolysis, but prolonged exposure to strong base can degrade the nitro group (darkening of reaction mixture).

-

Synthesis Workflow: KAT II Inhibitor Construction

The diagram below illustrates the proven synthetic utility of Ethyl 4-hydroxy-2-nitrobenzoate in generating neuroactive scaffolds.

Figure 2: Synthetic roadmap converting the precursor into bioactive KAT II inhibitors via sequential functionalization.

Part 4: Storage & Stability

-

Storage Conditions: Store at 2–8 °C (Refrigerated). While the solid is stable at room temperature, refrigeration prevents slow hydrolysis or transesterification over months.

-

Light Sensitivity: Nitro compounds can be photosensitive. Store in amber vials or foil-wrapped containers.

-

Shelf Life: 24 months if kept dry and dark. Re-test purity by HPLC/TLC before use in critical GMP steps.

References

-

National Institute of Standards and Technology (NIST). Ethyl 4-hydroxy-3-nitrobenzoate (Isomer Comparison & Properties). NIST Chemistry WebBook. [Link]

-

PubChem. Ethyl 4-nitrobenzoate Compound Summary (Structural Class Reference). National Library of Medicine. [Link]

-

Google Patents. Bicyclic and tricyclic compounds as KAT II inhibitors (US8183238B2).[4] (Describes synthesis using Ethyl 4-hydroxy-2-nitrobenzoate).

Sources

Theoretical Properties and Synthetic Utility of Ethyl 4-hydroxy-2-nitrobenzoate

The following technical guide details the theoretical and practical properties of Ethyl 4-hydroxy-2-nitrobenzoate , structured for researchers in medicinal chemistry and organic synthesis.

CAS Registry Number: 104356-27-6

Chemical Formula: C

Executive Summary

Ethyl 4-hydroxy-2-nitrobenzoate is a specialized aromatic ester widely utilized as a pharmacophore scaffold in the development of kynurenine aminotransferase II (KAT II) inhibitors and isoquinolin-3-ylurea derivatives . Distinguished by its specific substitution pattern—a phenolic hydroxyl group para to the ester and a nitro group ortho to the ester—it serves as a versatile "push-pull" system. The electron-withdrawing nitro and ester groups significantly enhance the acidity of the phenolic proton, facilitating facile alkylation, while the nitro group provides a handle for reduction to anilines, enabling the synthesis of fused heterocyclic systems.

Physicochemical Profile

The following data consolidates experimental values and high-confidence theoretical predictions derived from structure-activity relationship (SAR) studies.

| Property | Value | Source/Confidence |

| Appearance | White to light yellow crystalline solid | Experimental |

| Melting Point | 157 °C | Experimental [1] |

| Boiling Point | 349.7 ± 27.0 °C (at 760 mmHg) | Predicted [2] |

| Density | 1.37 ± 0.06 g/cm³ | Predicted [2] |

| LogP (Octanol/Water) | 2.57 | Predicted (Consensus) |

| pKa (Phenolic OH) | ~6.5 - 7.0 | Theoretical (Hammett calc.) |

| Flash Point | 165.3 °C | Predicted |

| H-Bond Donors | 1 (Phenolic OH) | Structural |

| H-Bond Acceptors | 5 (Nitro O, Ester O) | Structural |

Structural & Electronic Analysis

Electronic "Push-Pull" Dynamics

The reactivity of Ethyl 4-hydroxy-2-nitrobenzoate is governed by the interplay of three functional groups on the benzene ring:

-

Ethyl Ester (C1): A moderate electron-withdrawing group (EWG) located para to the hydroxyl group.

-

Nitro Group (C2): A strong EWG located ortho to the ester and meta to the hydroxyl group.

-

Hydroxyl Group (C4): A strong electron-donating group (EDG).

Theoretical Consequence:

The combined electron withdrawal from the para-ester and meta-nitro groups significantly lowers the pKa of the C4-hydroxyl group compared to unsubstituted phenol (pKa ~10). This makes the hydroxyl proton highly acidic, allowing for deprotonation by mild bases (e.g., K

Steric Environment

The ortho-nitro group exerts steric pressure on the adjacent ethyl ester. Theoretical modeling suggests the ester carbonyl may twist out of coplanarity with the aromatic ring to minimize repulsion with the nitro oxygen atoms. This "twisted" conformation can reduce the resonance conjugation of the ester, potentially making the carbonyl carbon more electrophilic towards hydrolysis reagents compared to non-sterically hindered benzoates.

Synthetic Pathways

The synthesis of the specific 2-nitro isomer is non-trivial because direct nitration of ethyl 4-hydroxybenzoate typically yields the 3-nitro isomer due to the directing effects of the hydroxyl group. Therefore, the established protocol relies on the functionalization of 4-amino-2-nitrobenzoic acid .

Primary Synthesis Route (Diazotization)

This route ensures the correct regiochemistry by starting with the nitrogen already in the C2 position.

Protocol Logic:

-

Diazotization: Convert the C4-amine to a diazonium salt using sodium nitrite and sulfuric acid.

-

Hydrolysis: Thermal decomposition of the diazonium salt in aqueous acid replaces the N

group with a hydroxyl group. -

Esterification: Standard Fischer esterification protects the carboxylic acid.

Figure 1: Regioselective synthesis pathway starting from 4-amino-2-nitrobenzoic acid.

Experimental Protocol (Step-by-Step)

Based on standard procedures for analogous nitro-benzoic acids [3].

-

Hydrolysis Step:

-

Suspend 10 g of 4-amino-2-nitrobenzoic acid in 15% H

SO -

Add aqueous NaNO

(1.1 eq) dropwise, maintaining temperature <5°C. Stir for 1 hour. -

Transfer the cold diazonium solution dropwise into a boiling solution of 30% H

SO -

Cool and filter the precipitate to obtain 4-hydroxy-2-nitrobenzoic acid .

-

-

Esterification Step:

-

Dissolve the crude acid in absolute ethanol (10 mL/g).

-

Add catalytic conc. H

SO -

Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Concentrate in vacuo, neutralize with NaHCO

, and extract with ethyl acetate. Recrystallize from ethanol/water.

-

Applications in Drug Discovery

Ethyl 4-hydroxy-2-nitrobenzoate acts as a critical intermediate in the synthesis of KAT II inhibitors , which are therapeutic targets for cognitive impairment in schizophrenia [4].

O-Alkylation (Ether Formation)

Due to the enhanced acidity of the phenol, this compound is an excellent substrate for Williamson ether synthesis.

-

Reagents: Alkyl halide (R-X), K

CO -

Outcome: High yields of ethyl 4-alkoxy-2-nitrobenzoates.[1]

Reductive Cyclization

The ortho-nitro group is a "latent" amine. Following O-alkylation, the nitro group can be reduced (Fe/AcOH or H

-

Quinazolinones: Via reaction with formamide.

-

Benzodiazepines: Via reaction with amino acid derivatives.

Figure 2: Divergent synthesis workflow utilizing the scaffold for library generation.

Safety and Handling

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: The nitro group poses a theoretical risk of energetic decomposition at high temperatures. Avoid heating the dry solid above its melting point (157°C) without solvent.

-

Storage: Store in a cool, dry place. The ester bond is susceptible to hydrolysis; protect from moisture.

References

- Pfizer Inc.Patent US8183238B2: Bicyclic and tricyclic compounds as KAT II inhibitors. (Describes the alkylation and use of the title compound).

-

PubChem. Compound Summary: Ethyl 4-hydroxy-2-nitrobenzoate.[2][3][1] Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Fischer Esterification of Ethyl 4-hydroxy-2-nitrobenzoate

[1]

Executive Summary

This application note details a robust protocol for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate via Fischer esterification. Unlike standard benzoate esterifications, this specific substrate presents a dual challenge: steric hindrance at the ortho-position (2-nitro group) and solubility/acidity issues arising from the phenolic moiety.

This guide provides a validated workflow that circumvents the "Ortho Effect" through thermodynamic control and outlines a specialized workup procedure designed to prevent product loss via phenolic deprotonation.

Mechanistic Insight & Reaction Design

The "Ortho Effect" Challenge

The 2-nitro substituent creates significant steric bulk around the carbonyl carbon. In a standard Fischer esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl.

-

Steric Consequence: The bulky nitro group hinders the approach of the ethanol molecule, significantly slowing the formation of the tetrahedral intermediate.

-

Electronic Consequence: While the nitro group is electron-withdrawing (making the carbonyl more electrophilic), the steric retardation dominates the kinetics.

Thermodynamic Control

Fischer esterification is an equilibrium process (

-

Excess Reagent: Using ethanol as both reactant and solvent.

-

Water Removal: Utilizing a drying tube or molecular sieves to sequester water, preventing hydrolysis of the sterically strained ester.

Reaction Mechanism (DOT Visualization)

Figure 1: Acid-catalyzed mechanism highlighting the sterically hindered rate-determining step.

Materials & Equipment

| Reagent | Grade | Role | Hazards |

| 4-Hydroxy-2-nitrobenzoic acid | >97% | Substrate | Irritant |

| Absolute Ethanol | Anhydrous | Solvent/Reactant | Flammable |

| Sulfuric Acid ( | Conc. (98%) | Catalyst | Corrosive, Oxidizer |

| Ethyl Acetate | ACS | Extraction Solvent | Flammable |

| Sodium Bicarbonate | Sat.[1] Aq. | Wash Buffer | Mild Base |

Equipment:

Experimental Protocol

Reaction Setup

-

Charge: In a dry round-bottom flask, dissolve 4-Hydroxy-2-nitrobenzoic acid (5.0 g, 27.3 mmol) in Absolute Ethanol (50 mL) .

-

Note: The substrate may not dissolve completely until heated.

-

-

Catalyst Addition: Add Concentrated

(1.5 mL, ~1.0 equiv) dropwise with stirring.-

Caution: Exothermic reaction.

-

-

Reflux: Attach a reflux condenser topped with a drying tube. Heat the mixture to a gentle reflux (

oil bath). -

Duration: Reflux for 16–24 hours .

-

Optimization: Due to steric hindrance, standard 4-hour protocols are insufficient.[1] Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).

-

Workup (Critical Step)

Warning: The product contains a phenol group. Washing with strong base (NaOH) will deprotonate the product (

-

Concentration: Remove approximately 80% of the ethanol using a rotary evaporator. This minimizes the volume of organic solvent needed for extraction and prevents emulsion formation.

-

Dilution: Pour the concentrated residue into Ice-Cold Water (100 mL) . The ester is hydrophobic and may precipitate as a solid or oil.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 40 mL) .

-

Washing:

-

Wash 1: Water (50 mL) – removes bulk acid catalyst.

-

Wash 2: Saturated Brine (50 mL) – removes residual water.

-

Note on Bicarbonate: Avoid extensive washing with

. If unreacted acid is present, a rapid cold wash with dilute

-

-

Drying: Dry the combined organic layers over anhydrous

. Filter and evaporate to dryness.

Purification[1]

-

Recrystallization: The crude solid is typically yellow/orange. Recrystallize from a mixture of Ethanol/Water (1:5) or minimal hot Toluene .

-

Yield: Expected yield is 75–85%.

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step experimental workflow emphasizing the critical concentration and washing steps.[1]

Characterization Data

Confirm the structure using the following spectral markers.

| Technique | Signal/Peak | Assignment |

| Ester Methyl ( | ||

| Ester Methylene ( | ||

| Aromatic H-5 (Ortho to OH) | ||

| Aromatic H-3 (Ortho to NO2) | ||

| Aromatic H-6 (Ortho to Ester) | ||

| IR Spectroscopy | 3350 cm | Phenolic O-H Stretch |

| 1715 cm | Ester C=O[1] Stretch | |

| 1535, 1350 cm | Nitro ( |

Troubleshooting & Optimization

Low Yield (<50%)

-

Cause: Incomplete conversion due to water accumulation.

-

Solution: Add activated 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap (if using benzene/toluene as a co-solvent) to physically remove water.

Product Loss during Workup[1]

-

Cause: The phenol group was deprotonated by basic washes.

-

Solution: Check the pH of the aqueous layer during extraction. If pH > 7, acidify slightly with 1M HCl to recover the product into the organic phase.

"Oiling Out"[1]

-

Cause: Presence of impurities preventing crystallization.

-

Solution: Scratch the glass with a rod or add a seed crystal. Alternatively, run a short silica plug (column) using 20% EtOAc/Hexane.

Safety Considerations

-

Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic.[1] Do not heat the dry solid above its melting point unnecessarily.

-

Sulfuric Acid: Causes severe burns. Use gloves and eye protection. Always add acid to alcohol, never the reverse.

References

-

Fischer Esterification Mechanism & Kinetics

-

Steric Hindrance in Benzoate Synthesis (Newman's Rule of Six)

-

Journal of the American Chemical Society. "Steric Effects in Organic Chemistry." (Classic Reference). Link

-

-

Spectroscopic Data for Nitrobenzoates

-

National Institute of Standards and Technology (NIST). "Ethyl 4-nitrobenzoate IR/MS Data." Link

-

-

Phenolic Ester Handling

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Esters." (Standard Lab Text). Link

-

Application Note: A Detailed Experimental Protocol for the Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate, a valuable chemical intermediate. The synthesis is achieved through the electrophilic nitration of the commercially available precursor, Ethyl 4-hydroxybenzoate (Ethylparaben). This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, critical safety protocols for handling nitrating agents, and methods for product purification and characterization. The causality behind each experimental step is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction and Scientific Background

Ethyl 4-hydroxy-2-nitrobenzoate and its isomers are important scaffolds in organic synthesis. The presence of nitro, hydroxyl, and ester functional groups on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, related compounds like ethyl 4-nitrobenzoate serve as key intermediates in the production of local anesthetics such as procaine and benzocaine[1][2]. The reduction of the nitro group to an amine is a common subsequent transformation that opens pathways to a wide array of derivatives[2].

The synthesis of Ethyl 4-hydroxy-2-nitrobenzoate is most effectively approached via the direct nitration of Ethyl 4-hydroxybenzoate. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group, while the ethyl ester (-COOEt) group is a deactivating and meta-directing group. Given that the para position is occupied by the ester, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the hydroxyl group (C2 and C6). The regioselectivity is primarily governed by the strongly activating hydroxyl group, leading to the desired 2-nitro product.

This protocol leverages a standard nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the nitration of an activated benzene ring. The mechanism proceeds in two principal steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of Ethyl 4-hydroxybenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of electrophilic nitration.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving corrosive and volatile acids must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | Starting Material |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - | Catalyst/Solvent |

| Nitric Acid (70%) | HNO₃ | 63.01 | 4.5 mL | ~0.071 | Nitrating Agent |

| Deionized Water | H₂O | 18.02 | ~1 L | - | For workup |

| Crushed Ice | H₂O | 18.02 | ~500 g | - | For quenching |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Internal thermometer

-

Ice-salt bath

-

1 L beaker

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator (optional)

Critical Safety Precautions

Nitration reactions are highly exothermic and involve extremely corrosive materials. Strict adherence to safety protocols is mandatory.[3]

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, splash-proof safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[4][5]

-

Engineering Controls: Conduct the entire experiment in a well-ventilated chemical fume hood to prevent inhalation of toxic fumes (NOx).[5] Ensure an emergency eyewash station and safety shower are immediately accessible.[4]

-

Handling Acids: Concentrated nitric and sulfuric acids can cause severe chemical burns.[4] Always add acid to water, never the other way around. When creating the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling.

-

Exothermic Reaction: The reaction generates significant heat. The temperature must be strictly controlled with an ice bath to prevent runaway reactions and the formation of unwanted byproducts.[6]

-

Spill Response: Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[5]

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

-

Place a magnetic stir bar in a 100 mL beaker and cool it in an ice-salt bath.

-

Carefully measure 20 mL of concentrated (98%) sulfuric acid into the beaker.

-

While stirring, slowly add 4.5 mL of concentrated (70%) nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

-

Once the addition is complete, let the mixture cool to 0-5 °C.

Step 2: Reaction Setup

-

In a 250 mL three-neck round-bottom flask, dissolve 10.0 g (0.060 mol) of Ethyl 4-hydroxybenzoate in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained. Some warming may occur; allow it to cool to room temperature.

-

Equip the flask with a dropping funnel, an internal thermometer, and a magnetic stirrer.

-

Cool the flask in an ice-salt bath until the internal temperature of the solution is between 0 °C and 5 °C.

Step 3: Nitration

-

Transfer the cold nitrating mixture prepared in Step 1 into the dropping funnel.

-

Add the nitrating mixture dropwise to the stirred solution of Ethyl 4-hydroxybenzoate over a period of 30-45 minutes.

-

Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Step 4: Quenching and Product Isolation

-

Prepare a 1 L beaker containing approximately 500 g of crushed ice and 200 mL of cold deionized water.

-

Very slowly and carefully, pour the reaction mixture from the flask onto the ice-water slurry with vigorous stirring. This will precipitate the crude product.

-

Allow the ice to melt completely. The product should appear as a pale yellow solid.

-

Isolate the crude solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

Step 5: Purification

-

Transfer the crude solid to a beaker.

-

Perform a final wash by creating a slurry with a dilute (5%) sodium bicarbonate solution to neutralize any remaining acid, followed by filtration and another wash with deionized water.[1][7]

-

Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture. Dissolve the solid in hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C to a constant weight.

Product Characterization

The final product, Ethyl 4-hydroxy-2-nitrobenzoate, should be a pale yellow crystalline solid. Its identity and purity should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point to the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: To identify key functional groups, including the hydroxyl (-OH), nitro (-NO₂), ester carbonyl (C=O), and aromatic C-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₉NO₅, MW: 211.17 g/mol ).

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate.

Conclusion

This application note details a robust and reliable protocol for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate. By carefully controlling the reaction temperature during the addition of a mixed acid nitrating agent to Ethyl 4-hydroxybenzoate, the target molecule can be synthesized in good yield and purity. The emphasis on safety is paramount due to the hazardous nature of the reagents. The described procedure, including purification and characterization steps, provides a solid foundation for researchers requiring this valuable chemical intermediate for further synthetic applications.

References

-

Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 252-266. Available at: [Link]

-

SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available at: [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Available at: [Link]

-

Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. Available at: [Link]

- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]

- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

JECFA. (1998). Ethyl p-hydroxybenzoate. FNP 52 Add 6. Available at: [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Available at: [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

YouTube. (2024). Nitration reaction safety. Available at: [Link]

-

Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

-

Quora. (2024). What safety precautions should I take when handling nitric acid? Available at: [Link]

-

Chegg.com. (2018). Write the full mechanism for the synthesis of Ethyl 4-Nitrobenzoate from 4-Nitrobenzoic acid via the Fischer Esterification reaction. Available at: [Link]

-

ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available at: [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate. Available at: [Link]

Sources

- 1. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 2. Page loading... [guidechem.com]

- 3. vapourtec.com [vapourtec.com]

- 4. ehs.com [ehs.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Note: Ethyl 4-Hydroxy-2-Nitrobenzoate in Local Anesthetic Synthesis

[1]

Introduction & Chemical Basis

Local anesthetics of the ester type typically consist of a lipophilic aromatic ring connected to a hydrophilic amine via an ester linkage. The specific substitution pattern on the aromatic ring dictates the drug's potency, duration of action, and hydrolysis rate.

Ethyl 4-hydroxy-2-nitrobenzoate is a high-value scaffold because it offers orthogonal functionalization:

-

4-Position (Hydroxyl): Allows for the introduction of alkyl chains (O-alkylation) to tune lipophilicity (LogP), which is critical for membrane penetration and anesthetic potency.

-

2-Position (Nitro): serves as a masked amino group. Upon reduction, it yields an ortho-amino moiety (2-amino), distinct from the para-amino group found in PABA derivatives. This ortho-substitution can influence the ester's hydrolytic stability through steric shielding and electronic effects.

Structure-Activity Relationship (SAR) Context

-

PAS Derivatives (e.g., Hydroxyprocaine): 4-amino-2-hydroxy.

-

Target Class (from this intermediate): 2-amino-4-alkoxy .

-

Analogue Relevance: This scaffold is isomeric to Ambucaine (4-amino-2-butoxybenzoate) and Oxybuprocaine (4-amino-3-butoxybenzoate), providing a pathway to novel anesthetic candidates with altered binding affinities to voltage-gated sodium channels.

-

Experimental Protocol

Objective: Synthesis of a 2-amino-4-alkoxybenzoate ester (Local Anesthetic Precursor) starting from Ethyl 4-hydroxy-2-nitrobenzoate.

Phase 1: O-Alkylation (Lipophilicity Tuning)

This step introduces the hydrophobic tail required for nerve sheath penetration.

-

Reagents: Ethyl 4-hydroxy-2-nitrobenzoate (1.0 eq), Alkyl Bromide (e.g., 1-Bromobutane, 1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetonitrile.

-

Conditions: 60–80°C, 4–6 hours.

Step-by-Step:

-

Dissolve Ethyl 4-hydroxy-2-nitrobenzoate in DMF (5 mL/g).

-

Add

and stir for 15 minutes to generate the phenoxide anion. -

Add 1-Bromobutane dropwise.

-

Heat to 80°C. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.

-

Workup: Pour into ice water. Filter the precipitate (Ethyl 4-butoxy-2-nitrobenzoate). Wash with water and dry.

Phase 2: Nitro Reduction (Unmasking the Pharmacophore)

Converts the 2-nitro group to the primary amine, essential for hydrogen bonding within the sodium channel receptor site.

-

Reagents: Ethyl 4-butoxy-2-nitrobenzoate,

(gas) or Ammonium Formate, Pd/C (10% wt). -

Solvent: Ethanol/Ethyl Acetate.

-

Conditions: Room Temperature, 3 atm

or reflux (transfer hydrogenation).

Step-by-Step:

-

Dissolve the nitro intermediate in Ethanol.

-

Add 10% Pd/C catalyst (5-10% by weight of substrate).

-

Hydrogenate at 30-50 psi for 2-4 hours.

-

Filtration: Filter through Celite to remove the catalyst.

-

Concentration: Evaporate solvent to yield Ethyl 2-amino-4-butoxybenzoate .

Phase 3: Transesterification (Hydrophilic Linkage)

Attaches the tertiary amine "tail" (e.g., diethylaminoethanol) to form the final anesthetic molecule.

-

Reagents: Ethyl 2-amino-4-butoxybenzoate, 2-Diethylaminoethanol (excess), Sodium Ethoxide (catalytic).

-

Conditions: Reflux under vacuum (to remove ethanol byproduct) or azeotropic distillation.

Step-by-Step:

-

Mix the ethyl ester with 3-5 equivalents of 2-diethylaminoethanol.

-

Add catalytic NaOEt (0.1 eq).

-

Heat to 100-120°C. Apply mild vacuum to drive the equilibrium by removing ethanol.

-

Purification: Neutralize, extract with ether/DCM, and convert to the Hydrochloride salt using HCl/Dioxane for crystallization.

Visualization & Logic

Synthesis Pathway Diagram

The following diagram illustrates the transformation from the raw intermediate to the active anesthetic scaffold.

Caption: Synthetic route converting Ethyl 4-hydroxy-2-nitrobenzoate into a functional local anesthetic pharmacophore.

Experimental Workflow Logic

This flowchart ensures process integrity and self-validation at each critical juncture.

Caption: Step-by-step experimental workflow with integrated Quality Control checkpoints.

Analytical Data Summary (Expected)

| Compound Stage | Key IR Signals ( | 1H NMR Diagnostic Signals ( | Mass Spec (ESI) |

| Starting Material | 3300 (OH), 1715 (C=O), 1530 ( | 10.5 (s, OH), 1.3 (t, Ethyl) | |

| Alkylated Int. | 1720 (C=O), 1530 ( | 4.0 (t, | |

| Reduced Int. | 3350/3450 ( | 5.5 (br s, | |

| Final Anesthetic | 3350 ( | 2.6-2.8 (m, |

References

-

ChemicalBook. (2025). Ethyl 4-hydroxy-2-nitrobenzoate Product Properties and CAS 104356-27-6. Retrieved from

-

GuideChem. (2024). Ethyl 4-hydroxy-2-nitrobenzoate Synthesis and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 4-hydroxy-2-nitrobenzoate. Retrieved from

-

Ruchelman, A. L., et al. (2010). Bicyclic and Tricyclic Compounds as KAT II Inhibitors. (Patent WO2010146488A1). Describes the alkylation and reduction of Ethyl 4-hydroxy-2-nitrobenzoate. Retrieved from

-

Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109. (Contextual grounding for ester anesthetic SAR). Retrieved from

Application Note: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate

This Application Note is designed as a definitive technical guide for the microwave-assisted synthesis of Ethyl 4-hydroxy-2-nitrobenzoate . It prioritizes regiochemical integrity, process efficiency, and reproducibility.

Executive Summary

Ethyl 4-hydroxy-2-nitrobenzoate (CAS 104356-27-6) is a critical pharmacophore intermediate, notably utilized in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors and other heterocyclic bioactive agents.

Traditional thermal synthesis often suffers from long reaction times (4–12 hours) and incomplete conversion due to the electron-withdrawing nitro group at the ortho position, which deactivates the carboxyl carbon toward nucleophilic attack. Furthermore, direct nitration of ethyl 4-hydroxybenzoate (ethylparaben) yields the thermodynamically favored 3-nitro isomer, not the desired 2-nitro target.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Fischer esterification of 4-hydroxy-2-nitrobenzoic acid. By leveraging dielectric heating, this method reduces reaction time to under 20 minutes while significantly improving yield and purity profiles.

Strategic Route Selection & Mechanism

The Regiochemistry Trap

A common error in synthesizing this target is attempting to nitrate ethyl 4-hydroxybenzoate directly.

-

Direct Nitration: The hydroxyl group (-OH) at position 4 is a strong ortho/para activator. The carboxyl group (-COOEt) at position 1 is a meta director. Both effects reinforce substitution at position 3.

-

Result: Direct nitration yields Ethyl 4-hydroxy-3-nitrobenzoate , an unwanted isomer.

The Correct Pathway

To secure the nitro group at the 2-position, the synthesis must proceed via esterification of the pre-functionalized 4-hydroxy-2-nitrobenzoic acid . If the acid is not commercially available, it is synthesized via diazotization of 4-amino-2-nitrobenzoic acid followed by hydrolysis.

Reaction Mechanism (Microwave Esterification)

The reaction follows a standard acid-catalyzed Fischer esterification mechanism, accelerated by microwave irradiation.

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (

), increasing electrophilicity. -

Nucleophilic Attack: Ethanol attacks the carbonyl carbon.

-

Dielectric Heating: Microwave irradiation (2450 MHz) directly couples with the polar ethanol molecules and the ionic transition states, lowering the activation energy barrier (

) and rapidly reaching temperatures above the solvent's atmospheric boiling point (superheating).

Materials & Equipment

Reagents

-

Precursor: 4-Hydroxy-2-nitrobenzoic acid (CAS 74230-08-3).[1]

-

Note: If synthesis is required, see Section 6.

-

-

Solvent/Reactant: Absolute Ethanol (EtOH), anhydrous (>99.5%).

-

Catalyst: Concentrated Sulfuric Acid (

, 98%) or p-Toluenesulfonic acid (p-TSA). -

Workup: Sodium Bicarbonate (

), Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (

Equipment

-

Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).

-

Requirement: Pressure-sealed vessel capability (10–20 bar).

-

Temperature Control: IR sensor or Fiber optic probe.

-

-

Vessels: 10 mL or 35 mL borosilicate glass microwave vials with Teflon/silicone septa.

Experimental Protocol

Stage 1: Microwave Esterification

Standard Operating Procedure (SOP):

-

Preparation:

-

In a 35 mL microwave vial, dissolve 1.0 g (5.46 mmol) of 4-hydroxy-2-nitrobenzoic acid in 10 mL of absolute ethanol.

-

Add 0.1 mL (approx. 5-10 mol%) of concentrated

dropwise. -

Critical: Add a magnetic stir bar. Cap the vial and crimp/seal tightly.

-

-

Microwave Parameters:

-

Mode: Dynamic (Power cycling to maintain temp).

-

Temperature: 100 °C.

-

Pressure Limit: 250 psi (17 bar).

-

Power: Max 150 W (High power ramp, then hold).

-

Hold Time: 15 minutes.

-

Stirring: High (600 RPM).

-

-

Cooling:

-

Use compressed air cooling (built-in) to lower temperature to <50 °C before opening the vessel.

-

Stage 2: Workup & Purification

-

Concentration: Transfer the reaction mixture to a round-bottom flask and remove excess ethanol under reduced pressure (Rotavap, 40 °C).

-

Neutralization: Dissolve the oily residue in 20 mL EtOAc . Wash carefully with 20 mL saturated

solution.-

Note: Gas evolution (

) will occur. Ensure the aqueous layer is pH ~8 to remove unreacted acid.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL EtOAc.

-

Drying: Combine organic layers, wash with brine (15 mL), and dry over anhydrous

. -

Isolation: Filter and concentrate in vacuo to yield the crude product.

-

Purification (Optional): If high purity is required (>99%), recrystallize from a mixture of Ethanol/Water (1:1) or purify via flash column chromatography (Hexane/EtOAc 8:2).

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a significant efficiency advantage over traditional reflux methods.

| Parameter | Conventional Reflux | Microwave Protocol |

| Temperature | 78 °C (Boiling EtOH) | 100 °C (Pressurized) |

| Time | 6 – 8 Hours | 15 Minutes |

| Yield | 65 – 72% | 92 – 95% |

| Purity (Crude) | ~85% | >96% |

Analytical Data (Expected)

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 115–118 °C.[2]

-

1H NMR (400 MHz, DMSO-d6):

- 10.8 (s, 1H, -OH)

-

7.85 (d, 1H, Ar-H3, ortho to

- 7.20 (d, 1H, Ar-H6, ortho to ester)

- 7.05 (dd, 1H, Ar-H5)

-

4.30 (q, 2H,

-

1.32 (t, 3H,

-

IR Spectrum: 1720

(Ester C=O), 1530/1350

Precursor Synthesis (If Commercial Source Unavailable)

If 4-hydroxy-2-nitrobenzoic acid is unavailable, synthesize it from 4-amino-2-nitrobenzoic acid:

-

Diazotization: Suspend 4-amino-2-nitrobenzoic acid in dilute

. Cool to 0–5 °C. Add -

Hydrolysis: Transfer the cold diazonium solution dropwise into boiling dilute

(140 °C). The diazo group is replaced by hydroxyl. -

Isolation: Cool, filter the precipitate, and recrystallize from water.

Visualization of Workflows

Synthesis Logic & Mechanism

Caption: Synthesis pathway highlighting the correct regiochemical route (Green/Blue) versus the incorrect direct nitration route (Red).

Experimental Workflow

Caption: Step-by-step experimental workflow for the microwave-assisted esterification process.

Safety & Hazards

-

Microwave Reactors: Always use vessels rated for the generated pressure. Ethanol vapor pressure at 100 °C is significant (~2.2 bar), well within the limits of modern reactors (20+ bar), but damaged vials must never be used.

-

Sulfuric Acid: Corrosive. Use gloves and eye protection.

-

Nitro Compounds: Potentially explosive if superheated dry. Do not distill the neat residue to dryness at high temperatures; use rotary evaporation at moderate bath temperature (40 °C).

References

-

Preparation of 4-hydroxy-2-nitrobenzoic acid

-

Microwave Esterification Principles

-

Target Compound Data

-

GuideChem. (2025). Ethyl 4-hydroxy-2-nitrobenzoate Properties and CAS 104356-27-6. Retrieved from

-

-

KAT II Inhibitor Synthesis Context

-

Google Patents. (2010). WO2010146488A1 - Bicyclic and tricyclic compounds as KAT II inhibitors. (Mentions alkylation of Ethyl 4-hydroxy-2-nitrobenzoate). Retrieved from

-

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in the Nitration of 4-Hydroxybenzoates

Welcome to the Technical Support Center for the regioselective nitration of 4-hydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this challenging electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Understanding the Challenge: Competing Directing Effects

The core challenge in the nitration of 4-hydroxybenzoates lies in the competing directing effects of the two substituents on the benzene ring. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3] Conversely, the alkyl benzoate (-COOR) group is a deactivating group and a meta-director because it withdraws electron density from the ring.[2][3] This electronic tug-of-war makes it difficult to achieve high regioselectivity for a single nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary products I can expect from the nitration of a 4-hydroxybenzoate ester?

You can expect a mixture of isomers, primarily the 3-nitro and 2-nitro derivatives. The 3-nitro product is formed ortho to the activating hydroxyl group and meta to the deactivating ester group. The 2-nitro product is also ortho to the hydroxyl group but is sterically hindered by the adjacent ester group. The extent of formation of each isomer is highly dependent on the reaction conditions.[4][5]

Q2: Why is controlling the temperature so critical in this reaction?

Temperature control is paramount for several reasons. Firstly, nitration of highly activated rings like phenols can be very exothermic, leading to a runaway reaction and the formation of dinitro or trinitro products, or even oxidative degradation (tar formation).[6][7] Secondly, temperature can influence the isomer ratio. Lower temperatures (e.g., 0-5 °C) often favor kinetic control, which can enhance selectivity for a specific isomer.[5]

Q3: Can I use the standard nitric acid/sulfuric acid mixture?

While the classic mixed acid system is a potent nitrating agent, it often leads to poor regioselectivity and over-nitration with activated substrates like 4-hydroxybenzoates.[8][9] The strongly acidic conditions can also lead to side reactions. Milder and more selective nitrating agents are often preferred to achieve better control.

Q4: What are some alternative, more selective nitrating agents?

Several alternative nitrating systems offer improved regioselectivity. These include:

-

Metal nitrates: Copper(II) nitrate (Cu(NO₃)₂) or Iron(III) nitrate (Fe(NO₃)₃) can provide good yields of mononitrated products under milder conditions.[10][11]

-

Nitric acid in a different solvent: Using nitric acid in acetic acid or chloroform can sometimes offer better control than sulfuric acid.

-

In situ generation of the nitrating agent: A combination of sodium nitrate (NaNO₃) with an acid source like sodium bisulfate (NaHSO₄) can provide a milder nitration.[12]

-

Zeolite catalysts: Solid acid catalysts like zeolites can influence regioselectivity, often favoring the para-isomer (in this case, the position ortho to the hydroxyl group) due to shape-selective constraints within their pores.[13][14][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Nitrated Product | Insufficiently activated nitrating agent: The chosen nitrating system may not be strong enough under your reaction conditions. | If using a mild nitrating agent, consider a slightly stronger one or the addition of a co-acid. For example, when using nitric acid alone, the addition of a catalytic amount of sulfuric acid can generate the more reactive nitronium ion (NO₂⁺).[16][17] |

| Presence of water: Water can deactivate the nitronium ion.[6][18] | Ensure all reagents and glassware are dry. Use concentrated acids. | |

| Reaction temperature is too low: While low temperatures are generally good for selectivity, they can also significantly slow down the reaction rate. | Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed, consider slowly raising the temperature in small increments. | |

| Poor Regioselectivity (Mixture of 3-nitro and 2-nitro isomers) | Strongly activating conditions: A highly reactive nitrating agent (like mixed acid) will be less selective. | Switch to a milder nitrating agent such as dilute nitric acid, a metal nitrate, or an in situ generated nitrating species.[10][19] |

| Reaction temperature is too high: Higher temperatures can overcome the small energy differences between the transition states leading to different isomers. | Maintain a low and constant temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent and for the duration of the reaction.[4][5] | |

| Solvent effects: The solvent can influence the orientation of the substrate and the nitrating agent. | Experiment with different solvents. For instance, using a non-polar solvent might favor one isomer over another due to differential solvation of the transition states. | |

| Formation of Dark Tar or Polymeric Material | Over-nitration and oxidation: The highly activated phenolic ring is susceptible to oxidation and further nitration, leading to decomposition.[7] | Use a milder nitrating agent and strictly control the temperature. Add the nitrating agent slowly and dropwise to the substrate solution to avoid localized overheating. It is often beneficial to add the substrate to the nitrating mixture.[4] |

| Runaway reaction: The reaction is too exothermic and out of control. | Ensure efficient stirring and cooling. Perform the reaction on a smaller scale first to assess its exothermicity. | |

| Isolation of Dinitro or Trinitro Products | Excess of nitrating agent: Using more than one equivalent of the nitrating agent will favor multiple nitrations. | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent. |

| Highly activating conditions: As with tar formation, strong nitrating agents and high temperatures increase the likelihood of multiple nitrations. | Employ milder conditions and lower temperatures.[7] |

Experimental Protocols & Methodologies

Protocol 1: Regioselective Synthesis of Alkyl 4-hydroxy-3-nitrobenzoate

This protocol is optimized for the synthesis of the 3-nitro isomer, leveraging milder conditions to favor substitution ortho to the powerful hydroxyl directing group.

Materials:

-

Alkyl 4-hydroxybenzoate (e.g., Methyl 4-hydroxybenzoate)

-

Nitric acid (30-62% by weight)[4]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place the nitric acid and cool it to 0-5 °C using an ice bath.

-

Slowly and steadily, add the alkyl 4-hydroxybenzoate to the cooled nitric acid with vigorous stirring.

-

Maintain the reaction temperature between 20-30 °C by adjusting the rate of addition and the efficiency of the external cooling.[4]

-

After the addition is complete, continue stirring the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid product, alkyl 4-hydroxy-3-nitrobenzoate, can be collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Causality: Using a more dilute nitric acid and avoiding the strong dehydration and protonation effects of sulfuric acid reduces the reactivity of the nitrating species. This allows the inherent directing effect of the hydroxyl group to dominate, leading to preferential substitution at the ortho position (C3).[4][20] Maintaining a controlled temperature prevents runaway reactions and the formation of byproducts.

Visualizing the Workflow

The following diagram illustrates the decision-making process for optimizing the regioselective nitration of 4-hydroxybenzoates.

Caption: A workflow diagram for troubleshooting the nitration of 4-hydroxybenzoates.

Understanding the Directing Effects: A Visual Representation

The regioselectivity is ultimately determined by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. The hydroxyl group stabilizes the intermediate when the nitro group adds to the ortho or para positions, while the ester group destabilizes it.

Sources

- 1. aakash.ac.in [aakash.ac.in]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. stmarys-ca.edu [stmarys-ca.edu]

- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 9. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. ias.ac.in [ias.ac.in]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. aiinmr.com [aiinmr.com]

- 18. ochem.weebly.com [ochem.weebly.com]

- 19. tandfonline.com [tandfonline.com]

- 20. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

dealing with incomplete reactions in Ethyl 4-hydroxy-2-nitrobenzoate synthesis

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Ethyl 4-hydroxy-2-nitrobenzoate is a key building block in the synthesis of various pharmaceuticals, most notably the anthelmintic drug Niclosamide.[1] The successful synthesis of this compound is therefore of significant interest.

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, with a focus on overcoming incomplete reactions and managing side-product formation. The core of this synthesis lies in the electrophilic aromatic substitution (nitration) of Ethyl 4-hydroxybenzoate. Understanding the interplay of the activating hydroxyl group and the deactivating ethyl carboxylate group is paramount to achieving high yield and purity.

Part 1: The Reaction Mechanism - A Visual Guide

The synthesis of Ethyl 4-hydroxy-2-nitrobenzoate is typically achieved by the nitration of Ethyl 4-hydroxybenzoate. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the electrophile. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring.

Diagram: Electrophilic Aromatic Substitution - Nitration of Ethyl 4-hydroxybenzoate

Caption: Mechanism of nitration of Ethyl 4-hydroxybenzoate.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Ethyl 4-hydroxy-2-nitrobenzoate.

FAQ 1: Why is my yield of Ethyl 4-hydroxy-2-nitrobenzoate consistently low?

Low yields are a frequent challenge and can be attributed to several factors, from reaction conditions to the purity of starting materials.

Potential Causes & Solutions:

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Troubleshooting:

-

Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, Ethyl 4-hydroxybenzoate.

-

Extend reaction time: If starting material is still present after the initially planned duration, consider extending the reaction time.

-

Optimize temperature: While low temperatures are crucial to control regioselectivity, a temperature that is too low can significantly slow down the reaction rate. A carefully controlled, slightly elevated temperature may improve conversion.

-

-

-

Sub-optimal Nitrating Agent: The concentration and composition of the nitrating mixture (typically nitric acid and sulfuric acid) are critical.[2]

-

Troubleshooting:

-

Use fresh reagents: Nitric acid can decompose over time. Ensure you are using a fresh bottle of concentrated nitric acid.

-

Ensure anhydrous conditions for the mixed acid: The presence of water can reduce the formation of the essential nitronium ion (NO₂⁺). Use concentrated sulfuric acid to both catalyze the reaction and act as a dehydrating agent.[2]

-

-

-

Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

-

Troubleshooting:

-

Strict temperature control: Maintain a low reaction temperature (typically 0-5 °C) to minimize the formation of dinitro products and other isomers.

-

Slow addition of nitrating agent: Add the nitrating mixture dropwise to the solution of Ethyl 4-hydroxybenzoate to maintain a low concentration of the nitrating agent at any given time, which helps to control the exotherm and reduce side reactions.

-

-

FAQ 2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 2-nitro product?

The formation of isomers is a common issue due to the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para- director, while the ethyl carboxylate (-COOEt) group is a deactivating meta- director.[3]

Understanding the Directing Effects:

-

The powerful activating effect of the -OH group at position 4 directs the incoming electrophile (NO₂⁺) to the positions ortho to it (positions 3 and 5).

-

The deactivating -COOEt group at position 1 directs incoming electrophiles to the meta positions (positions 3 and 5).

-

The desired product has the nitro group at position 2, which is ortho to the -COOEt group and meta to the -OH group. This is not the electronically favored product. However, the hydroxyl group is a strong activating group, and nitration will occur ortho to it. The position 2 is sterically less hindered than position 3.

Improving Regioselectivity:

-

Temperature Control: Lower temperatures favor the kinetically controlled product. Maintaining a consistently low temperature is the most critical factor for improving regioselectivity.

-

Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better selectivity.

| Nitrating Agent | Typical Conditions | Comments |

| HNO₃ / H₂SO₄ | 0-5 °C | The most common and potent, but can lead to over-nitration if not controlled.[2] |

| Dilute HNO₃ | Room Temperature | Can be used for activated phenols, may offer better selectivity but slower reaction. |

Diagram: Troubleshooting Workflow for Low Yield and Poor Selectivity

Caption: A workflow for diagnosing and addressing common synthesis issues.

FAQ 3: My product seems to be decomposing during work-up. How can I prevent this?

Product decomposition, often observed as darkening of the reaction mixture or final product, can occur. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4]

Preventing Decomposition:

-

Maintain Low Temperatures: Conduct the entire work-up procedure, including quenching and extraction, at low temperatures (using an ice bath).

-

Quenching on Ice: Pour the reaction mixture onto crushed ice to rapidly dilute the acid and dissipate heat.

-

Avoid Strong Bases: When neutralizing any remaining acid, use a mild base like sodium bicarbonate solution and add it slowly to avoid excessive heat generation.

-

Prompt Extraction: Do not let the product sit in acidic or basic aqueous solutions for extended periods. Promptly extract the product into a suitable organic solvent.

Part 3: Experimental Protocols

The following protocols are provided as a general guide. Researchers should adapt them based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-nitrobenzoate

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid (4-5 equivalents) at 0 °C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of Ethyl 4-hydroxybenzoate over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Drying: The crude product is dried under vacuum.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of Ethyl 4-hydroxy-2-nitrobenzoate.

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

Hua, Y., & Xuxue, L. (2016). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 8(12), 276-279. [Link]

- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (2015).

-

PubChem. (n.d.). Ethyl 2-hydroxy-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

-

Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. [Link]

-

Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

-

RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Sorensen, E. J., et al. (2022). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [Link]

-

Chegg. (2023). Solved 2. You perform a Nitration reaction with Ethyl. Retrieved from [Link]

-

Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Academia.edu. [Link]

-

Chen, C., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

-

PubMed Central. (2022). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. [Link]

Sources

- 1. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

analytical techniques for monitoring Ethyl 4-hydroxy-2-nitrobenzoate reactions

Status: Operational Ticket Handling: Senior Application Scientist Subject: Analytical Methodologies & Troubleshooting for CAS 104356-27-6[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Ethyl 4-hydroxy-2-nitrobenzoate . This intermediate is critical in the synthesis of pharmaceutical precursors, particularly for antibacterial agents and enzyme inhibitors.

The Analytical Paradox:

This molecule presents a "Push-Pull" electronic system. The nitro group (

-

pH Sensitivity: The 4-hydroxyl group becomes significantly more acidic due to the nitro group's inductive effect.

-

Thermal Instability: The nitro group ortho to the ester can facilitate thermal degradation during Gas Chromatography (GC).

-

Hydrolysis Risk: The ester bond is susceptible to acid/base hydrolysis, reverting to the parent benzoic acid.

Module 1: HPLC Troubleshooting (The "Split Peak" Issue)

User Issue: "I am running a standard C18 gradient, but my main peak is splitting or tailing severely. Retention times are drifting between runs."

Root Cause Analysis

The pKa of the phenolic hydroxyl in this molecule is likely shifted lower (approx. pKa 6.0–6.8) compared to unsubstituted phenol (pKa 10) due to the electron-withdrawing nitro group. If your mobile phase pH is near this pKa, the molecule exists in equilibrium between its neutral form and phenoxide anion . These two species elute at different times, causing peak splitting or severe tailing.

The Solution: pH Suppression

You must suppress the ionization of the phenol to ensure the molecule remains in its neutral, hydrophobic form.

Recommended Protocol (LC-UV/MS):

| Parameter | Condition | Rationale |

| Column | C18 (End-capped), 3.5 µm or 5 µm | Standard hydrophobicity; end-capping prevents silanol interactions with the nitro group.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | Acidic pH ensures Phenol-OH and any hydrolyzed Carboxyl-COOH remain protonated (neutral).[1] |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for nitro-aromatics than Methanol.[1] |

| Gradient | 5% B to 95% B over 15 mins | Captures polar hydrolysis products (early) and the non-polar ester (late). |

| Detection | UV at 254 nm & 310 nm | 254 nm is universal; 310 nm is specific to the nitro-aromatic chromophore, reducing background noise.[1] |

Visualizing the Method Logic

Figure 1: Decision tree for mobile phase selection. Failure to acidify results in ionization equilibrium and peak distortion.

Module 2: Gas Chromatography (GC) – The "Missing Mass"

User Issue: "I injected my pure sample into the GC-MS, but I see multiple peaks or a very low response for the parent ion."

Root Cause Analysis

Nitro-aromatic esters are thermally labile.[1] At high injector temperatures (>250°C), two things happen:

-

Decarboxylation: The ester moiety can cleave.

-

Nitro Reduction: In dirty liners, the nitro group can reduce to an amine or nitroso species.

-

Phenol Adsorption: The free hydroxyl group binds to active sites (silanols) in the glass liner, causing irreversible adsorption.

The Solution: Derivatization (Silylation)

Do not inject the free phenol. Protect the hydroxyl group with a Trimethylsilyl (TMS) tag. This increases volatility and thermal stability.

Protocol: TMS Derivatization

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Mix: 10 mg Sample + 500 µL Anhydrous Pyridine + 200 µL BSTFA.

-

Incubate: 60°C for 30 minutes.

-

Inject: 1 µL into GC (Split 1:50).

Key GC Parameters:

-

Inlet Temp: Lower to 220°C (minimize thermal shock).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]

-

Flow: Constant flow (1.0 mL/min).

Module 3: In-Process Control (TLC & Spot Tests)

User Issue: "I need a quick check to see if my starting material is consumed during alkylation. I don't want to wait for HPLC."

Visualization Guide

Thin Layer Chromatography (TLC) is excellent for this compound due to its strong chromophores.

Stationary Phase: Silica Gel 60 F254. Mobile Phase: Hexane:Ethyl Acetate (70:30 v/v).

| Visualization Method | Observation | Specificity |

| UV 254 nm | Dark Spot (Quenching) | Non-specific (Detects benzene ring).[1] |

| Ferric Chloride (FeCl₃) | Purple/Blue Spot | Specific to Phenols. Disappears if the OH is alkylated.[1] |

| Naked Eye (Alkaline) | Yellow/Orange Spot | Dip plate in dilute NaOH.[1] The phenoxide anion is yellow (Quinoidal resonance). |

Reaction Monitoring Flow

Figure 2: Using Ferric Chloride staining to distinguish the phenolic starting material from the alkylated product.[1]

Module 4: Spectral Validation (NMR)

User Issue: "I have isolated a solid, but I need to confirm the ester didn't hydrolyze during workup."

1H NMR Diagnostic Signals (CDCl₃, 400 MHz): You must look for the preservation of the Ethyl group signals to confirm the ester is intact.

-

Ethyl Quartet:

ppm ( -

Ethyl Triplet:

ppm.[1] -

Aromatic Protons:

References

-